2,4-Pentadienenitrile
CAS No.: 2180-68-9
Cat. No.: VC16551835
Molecular Formula: C5H5N
Molecular Weight: 79.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2180-68-9 |
|---|---|
| Molecular Formula | C5H5N |
| Molecular Weight | 79.10 g/mol |
| IUPAC Name | (2E)-penta-2,4-dienenitrile |
| Standard InChI | InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3+ |
| Standard InChI Key | STSRVFAXSLNLLI-ONEGZZNKSA-N |
| Isomeric SMILES | C=C/C=C/C#N |
| Canonical SMILES | C=CC=CC#N |
Introduction
Chemical Identification and Nomenclature
2,4-Pentadienenitrile is systematically named according to IUPAC guidelines as (2Z)-penta-2,4-dienenitrile, reflecting the positions of its double bonds and nitrile group . The compound is also known by several synonyms, including 1-cyano-1,3-butadiene and 1-cyanobutadiene, which emphasize its structural relationship to butadiene derivatives . Its canonical SMILES representation (N#CC=CC=C) and InChIKey (STSRVFAXSLNLLI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications .
Table 1: Key Identifiers and Nomenclature
| Property | Value |
|---|---|
| CAS Registry Number | 1615-70-9 |
| Molecular Formula | C₅H₅N |
| Molecular Weight | 79.10 g/mol |
| IUPAC Name | (2Z)-penta-2,4-dienenitrile |
| SMILES | N#CC=CC=C |
| InChIKey | STSRVFAXSLNLLI-UHFFFAOYSA-N |
Structural Characteristics
The molecular structure of 2,4-pentadienenitrile features a conjugated diene system (C=C–C=C) adjacent to a nitrile group (–C≡N). This arrangement creates extended π-orbital overlap, which significantly influences the compound’s electronic properties and reactivity . The planar geometry of the conjugated system facilitates resonance stabilization, while the electron-withdrawing nitrile group polarizes the molecule, enhancing its susceptibility to nucleophilic and electrophilic attacks at specific positions.
X-ray crystallography and computational modeling reveal bond lengths of approximately 1.34 Å for the double bonds and 1.16 Å for the C≡N triple bond, consistent with typical sp² and sp hybridized carbons, respectively . The dihedral angle between the two double bonds measures ~0°, indicating a fully conjugated system that maximizes orbital delocalization .
Physical and Chemical Properties
2,4-Pentadienenitrile demonstrates distinct thermodynamic properties that underscore its volatility and phase behavior. Experimental data from controlled studies report a boiling point of 130–132°C at reduced pressures (0.15–0.34 Torr) and a melting point of -60°C . The compound’s density at 20°C is 0.8643–0.8650 g/cm³, suggesting moderate intermolecular forces dominated by dipole-dipole interactions from the polar nitrile group .
Table 2: Thermodynamic and Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 130–132°C | 0.15–0.34 Torr |
| Melting Point | -60°C | — |
| Density | 0.8643–0.8650 g/cm³ | 20°C |
| Vapor Pressure | Not reported | — |
The compound’s solubility profile remains less characterized in open literature, though its polar nitrile group suggests partial miscibility with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reactivity and Synthetic Utility
The conjugated diene-nitrile system in 2,4-pentadienenitrile enables diverse reaction pathways. The electron-deficient nitrile group participates in nucleophilic additions, while the diene moiety undergoes cycloadditions, such as the Diels-Alder reaction, with electron-deficient dienophiles . For example, reactions with maleic anhydride yield six-membered cyclohexene derivatives, demonstrating its utility in constructing complex heterocycles.
Quantum mechanical calculations predict that the nitrile group reduces the energy barrier for [4+2] cycloadditions by stabilizing transition states through inductive effects . Additionally, the compound’s α,β-unsaturated nitrile structure permits Michael additions, where nucleophiles attack the β-carbon of the nitrile group.
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